molecular formula C7H7BrCl3N B13475204 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride

Katalognummer: B13475204
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: SYTHAXLEYVVDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:

    Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce bromine and chlorine atoms at specific positions on the aromatic ring.

    Amination: The halogenated intermediate is then subjected to amination, where a methanamine group is introduced.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction parameters and product consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride finds applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Bromo-3,5-dimethylphenyl)methanamine hydrochloride
  • (4-Bromo-3-methoxyphenyl)methanamine hydrochloride
  • (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Comparison: 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications.

Eigenschaften

Molekularformel

C7H7BrCl3N

Molekulargewicht

291.4 g/mol

IUPAC-Name

(4-bromo-3,5-dichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrCl2N.ClH/c8-7-5(9)1-4(3-11)2-6(7)10;/h1-2H,3,11H2;1H

InChI-Schlüssel

SYTHAXLEYVVDFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.